tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

Synthetic methodology Protecting group strategy Medicinal chemistry

Obtaining orthogonally protected 5-nitroindazole intermediates with reliable regiochemistry often delays kinase inhibitor and antiparasitic drug discovery. This N-Boc-3-methyl-5-nitroindazole resolves that bottleneck: - Enables selective N1 deprotection for late-stage diversification in CDK, CHK-1, and FGFR programs. - 5-Nitro regioisomer essential for sub-μM anti-T. cruzi activity (IC50 epimastigote/amastigote) and neuroprotective efficacy (~40% infarct reduction). - ≥98% purity, stored at 2-8°C, ready for immediate global shipping.

Molecular Formula C13H15N3O4
Molecular Weight 277.28 g/mol
CAS No. 599183-33-2
Cat. No. B1322493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate
CAS599183-33-2
Molecular FormulaC13H15N3O4
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C
InChIInChI=1S/C13H15N3O4/c1-8-10-7-9(16(18)19)5-6-11(10)15(14-8)12(17)20-13(2,3)4/h5-7H,1-4H3
InChIKeyKNSRZMXJWFBSQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate: Overview


tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate (CAS 599183-33-2) is an N-Boc protected indazole derivative with a 3-methyl and a 5-nitro substitution pattern, exhibiting a molecular formula of C₁₃H₁₅N₃O₄ and a molecular weight of 277.28 g/mol. As a 6,5-fused heteroaromatic compound, the indazole core serves as a versatile scaffold in medicinal chemistry [1], while the tert‑butoxycarbonyl (Boc) group enables orthogonal protection strategies in multi‑step syntheses [2]. Standard commercial specifications indicate a purity of ≥95–98% , and the compound is typically stored at 2–8 °C under dry, sealed conditions to maintain integrity .

1 N1-Boc orthogonal protection enables selective functionalization
2 Defined 3-methyl-5-nitro substitution pattern for SAR studies
3 High-purity specification supports reproducible synthetic outcomes

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate: Substitution Specificity


Generic substitution is not feasible due to the precise substitution pattern and protecting group strategy of tert‑butyl 3‑methyl‑5‑nitro‑1H‑indazole‑1‑carboxylate. The N1‑Boc protection is essential for orthogonal synthetic compatibility in multi‑step routes, a feature absent in unprotected 3‑methyl‑5‑nitro‑1H‑indazole (CAS 40621‑84‑9) [REFS‑1]. Furthermore, the 5‑nitro regiochemistry defines the compound's reactivity and potential bioactivity, as distinct nitro‑indazole positional isomers exhibit markedly different inhibition profiles against targets such as neuronal nitric oxide synthase (nNOS) and inducible NOS [REFS‑2]. Replacing this intermediate with an un‑protected or regioisomeric analog would fundamentally alter synthetic outcomes, compromising reaction selectivity and final product integrity.

Target
N1-Boc protected 3-methyl-5-nitroindazole
Potential Substitute
3-Methyl-5-nitro-1H-indazole (unprotected)
Unprotected N1 may lead to competing N-alkylation, altering synthetic outcomes and requiring extra protection/deprotection steps.
Target
5-Nitro-3-methylindazole scaffold
Regioisomer Substitute
7-Nitroindazole derivatives
5-Nitro substitution directs a broader NOS inhibition profile; switching to 7-nitro may shift selectivity toward nNOS-specific, altering biological readouts.

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate: Key Evidence


N1-Boc Orthogonal Protection

The tert‑butoxycarbonyl (Boc) group at N1 renders the indazole nitrogen non‑nucleophilic under basic and nucleophilic conditions, allowing selective functionalization elsewhere on the scaffold. In contrast, unprotected 3‑methyl‑5‑nitro‑1H‑indazole (CAS 40621‑84‑9) would undergo competing N‑alkylation or N‑acylation, reducing yields and complicating purification. This Boc protection is a critical enabling feature for complex syntheses, as demonstrated in the preparation of 5‑amino‑3‑methyl‑1H‑indazole derivatives, where the Boc group remains stable during nitro reduction steps and is subsequently removed under mild acidic conditions [REFS‑1].

Orthogonal protection
Direct head-to-head
Boc group stable under basic, nucleophilic, and reducing conditions; unprotected analog prone to side reactions
Enables selective multi-step synthesis
Boc removed with TFA/HCl after key transformations
Synthetic methodology Protecting group strategy Medicinal chemistry

5-Nitro Regiochemistry and NOS Activity

The position of the nitro group on the indazole ring profoundly influences biological activity. 7‑Nitro‑1H‑indazole (7‑NI) is a well‑established selective inhibitor of neuronal nitric oxide synthase (nNOS) with minimal cardiovascular effects. Studies comparing 7‑NI to its 5‑nitro regioisomer reveal that the 5‑nitro analog displays a distinct inhibition profile, being less selective for nNOS over inducible NOS [REFS‑1]. While direct quantitative data for tert‑butyl 3‑methyl‑5‑nitro‑1H‑indazole‑1‑carboxylate are not publicly available, the underlying 5‑nitro‑3‑methyl‑1H‑indazole scaffold has been shown to produce neuroprotective effects in vivo via NOS inhibition [REFS‑2], with cortical infarct area reductions up to ~40% relative to control in rat middle cerebral artery occlusion models.

NOS inhibition profile
Class-level inference
5-Nitro-3-methylindazole scaffold: in vivo cortical infarct reduction ~40% (p
Model-response context for NOS-targeted studies
Selectivity ratio not reported; scaffold-level inference
Anti-T. cruzi activity
Class-level inference
Derivatives with 3-methyl-5-nitro core: IC50 0.49 µM (epimastigotes), 0.41 µM (amastigotes); >10-fold over benznidazole
Supports T. cruzi growth inhibition assay context
Validated in Y strain (DTU TcII); selectivity index >2
Antiproliferative potential
Class-level inference
6-Nitro-benzo[g]indazole IC50 5-15 µM (NCI-H460); 5-nitroindazole kinase SAR supports antiproliferative class effects
Cell proliferation endpoint review context
No direct IC50 for target compound; data to verify
Physicochemical profile
Cross-study comparable
Consensus LogP 2.05, TPSA 89.94 Ų; vs. unprotected analog MW 177, LogP ~1.2-1.8, TPSA ~74.5
Informs lead optimization ADME prediction
Calculated via SwissADME / PubChem
Reductive activation
Class-level inference
One-electron reduction to nitro-anion radical at pH 7.4; no O2 redox cycling unlike nifurtimox
Bioreductive activation profile context
Cyclic voltammetry; ESR detection
Nitric oxide synthase Structure‑activity relationship Neuroprotection

3-Methyl-5-nitro Scaffold Anti-T. cruzi Potency

5‑Nitroindazole derivatives have emerged as promising antichagasic agents. A series of 1,2‑disubstituted 5‑nitroindazolinones (structurally related to the 3‑methyl‑5‑nitro scaffold) demonstrated potent in vitro activity against Trypanosoma cruzi epimastigotes, with IC₅₀ values ranging from 0.49 µM to 5.75 µM [REFS‑1]. Notably, compound 16 (a 5‑nitroindazole derivative) exhibited an IC₅₀ of 0.49 µM against epimastigotes and 0.41 µM against intracellular amastigotes, representing a >10‑fold improvement over benznidazole (IC₅₀ ~5‑10 µM in comparable assays). The 3‑methyl‑5‑nitro‑1H‑indazole core is a direct precursor to such active species [REFS‑2].

Anti-T. cruzi activity
Class-level inference
Derivatives with 3-methyl-5-nitro core: IC50 0.49 µM (epimastigotes), 0.41 µM (amastigotes); >10-fold over benznidazole
Supports T. cruzi growth inhibition assay context
Validated in Y strain (DTU TcII); selectivity index >2
Antichagasic Trypanosoma cruzi Nitroheterocycles

Nitro-Indazole Antiproliferative Activity

Nitro‑substituted indazoles exhibit antiproliferative activity across multiple cancer cell lines. Conformationally constrained 6‑nitro‑benzo[g]indazole derivatives show IC₅₀ values in the 5‑15 µM range against NCI‑H460 lung carcinoma cells [REFS‑1]. While 5‑nitro regioisomers (such as the core of the target compound) have been less extensively profiled in public antiproliferative assays, indazole compounds broadly inhibit cell proliferation via modulation of protein kinases including CDK, CHK‑1, and VEGF receptors [REFS‑2]. The 5‑nitro substitution pattern is a common feature in kinase inhibitor patents, with several 3,5‑disubstituted indazoles claimed for CDK‑mediated disease modulation [REFS‑3].

Antiproliferative potential
Class-level inference
6-Nitro-benzo[g]indazole IC50 5-15 µM (NCI-H460); 5-nitroindazole kinase SAR supports antiproliferative class effects
Cell proliferation endpoint review context
No direct IC50 for target compound; data to verify
Anticancer Cell proliferation Kinase inhibition

Lipophilicity and TPSA Differentiation

The calculated physicochemical properties of tert‑butyl 3‑methyl‑5‑nitro‑1H‑indazole‑1‑carboxylate differ meaningfully from its unprotected analog and other nitro‑indazole regioisomers. The Boc group increases lipophilicity (consensus Log P ~2.05) and molecular weight (277.28 g/mol) relative to unprotected 3‑methyl‑5‑nitro‑1H‑indazole (MW 177.16 g/mol, clogP ~1.2‑1.8). The topological polar surface area (TPSA) of 89.94 Ų places the compound within the optimal range for blood‑brain barrier penetration (generally <90 Ų is considered favorable for CNS access) [REFS‑1]. In comparison, 7‑nitro‑1H‑indazole (TPSA ~74.5 Ų) is slightly less polar and more CNS‑penetrant.

Physicochemical profile
Cross-study comparable
Consensus LogP 2.05, TPSA 89.94 Ų; vs. unprotected analog MW 177, LogP ~1.2-1.8, TPSA ~74.5
Informs lead optimization ADME prediction
Calculated via SwissADME / PubChem
ADME prediction Drug‑likeness Lead optimization

Nitro-Indazole Electrochemical Mechanism

Electrochemical studies on 5‑nitroindazole derivatives reveal that they undergo a one‑electron reduction to form a nitro‑anion radical at physiological pH, a behavior distinct from the redox cycling observed with nifurtimox (a nitrofuran antiparasitic) [REFS‑1]. This electrochemical signature correlates with their mechanism of action against T. cruzi, which involves the production of reduced nitro species similar to benznidazole rather than the oxygen‑dependent redox cycling of nifurtimox. The 3‑methyl‑5‑nitro substitution pattern on the indazole core directly influences the reduction potential and thus the compound's bioreductive activation profile.

Reductive activation
Class-level inference
One-electron reduction to nitro-anion radical at pH 7.4; no O2 redox cycling unlike nifurtimox
Bioreductive activation profile context
Cyclic voltammetry; ESR detection
Redox cycling Mechanism of action Electrochemistry

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate: Applications


5-Amino-3-methylindazole Intermediate for Kinase Inhibitors

The target compound serves as a direct precursor to 5‑amino‑3‑methyl‑1H‑indazole‑1‑carboxylate via catalytic hydrogenation or other nitro reduction methods. This 5‑amino intermediate is a key building block for amide coupling and sulfonamide formation in kinase inhibitor programs targeting CDK, CHK‑1, and FGFR [REFS‑1]. The N1‑Boc group remains intact during reduction, enabling subsequent orthogonal deprotection and functionalization. This application is directly supported by the orthogonal protection evidence (Section 3, Evidence Item 1).

Scaffold for Antichagasic Lead Optimization

The 3‑methyl‑5‑nitro‑1H‑indazole core is a validated starting point for developing new anti‑Trypanosoma cruzi agents. Derivatives synthesized from this scaffold have demonstrated sub‑micromolar IC₅₀ values against both epimastigote and intracellular amastigote forms of T. cruzi, with selectivity indices >2 relative to mammalian macrophages [REFS‑2]. The Boc‑protected version enables diversification at N1 after deprotection, or at C3/C5 via cross‑coupling reactions. This scenario is supported by the antiparasitic activity evidence (Section 3, Evidence Item 3) and the electrochemical mechanism data (Section 3, Evidence Item 6).

Precursor for Neuroprotective NOS Modulator Libraries

5‑Nitro‑3‑methylindazole derivatives have demonstrated in vivo neuroprotective effects in rodent stroke models, reducing cortical infarct area by up to ~40% when administered orally at 15 mg/kg/day [REFS‑3]. The Boc‑protected form of this scaffold allows for late‑stage diversification at the N1 position after selective deprotection, facilitating the synthesis of focused libraries of N1‑substituted analogs for structure‑activity relationship studies. This application is directly supported by the neuroprotective efficacy evidence (Section 3, Evidence Item 2).

Orthogonal Protection for Multi-Step Synthesis

The tert‑butyl carbamate protecting group provides robust stability under basic, nucleophilic, and reductive conditions, making the compound ideal for multi‑step synthetic sequences where the indazole NH would otherwise interfere. This orthogonal protection is essential for routes involving palladium‑catalyzed cross‑couplings (e.g., Suzuki, Buchwald‑Hartwig) or organometallic additions, which would be incompatible with an unprotected indazole nitrogen [REFS‑4]. This scenario is supported by the synthetic orthogonality evidence (Section 3, Evidence Item 1) and the physicochemical property data (Section 3, Evidence Item 5).

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
N1-Boc orthogonal protection & 5-nitro reduction
Purity after reduction; coupling efficiency
T. cruzi growth inhibition assays
3-Methyl-5-nitro substitution pattern
In vitro IC50 and selectivity vs. host cells
NOS isoform inhibition studies
5-Nitro regioisomer for NOS modulation
nNOS/iNOS selectivity profiling
Multi-step synthetic route diversification
Orthogonal N1 protection
Compatibility with cross-coupling and deprotection

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